9-Diazo-9H-thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Diazo-9H-thioxanthene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a thioxanthene core. Thioxanthene derivatives are known for their diverse applications in organic synthesis, photochemistry, and material science due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Diazo-9H-thioxanthene typically involves the diazotization of thioxanthene derivatives. One common method includes the reaction of thioxanthene with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions to form the diazo compound .
Industrial Production Methods:
Types of Reactions:
1,3-Dipolar Cycloaddition: this compound undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles to form pyrazole derivatives.
Substitution Reactions: The diazo group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves the use of dipolarophiles such as alkenes or alkynes under mild heating conditions.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Pyrazole Derivatives: Formed from cycloaddition reactions.
Substituted Thioxanthenes: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-Diazo-9H-thioxanthene has found applications in various fields:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Medicine: Explored for its role in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization reactions.
Wirkmechanismus
The mechanism of action of 9-Diazo-9H-thioxanthene involves the generation of reactive intermediates, such as carbenes, upon thermal or photochemical decomposition of the diazo group. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
9-Diazo-9H-fluorene: Another diazo compound with similar reactivity but different structural properties.
Thioxanthone: A related compound used as a photocatalyst and in photochemical reactions.
Uniqueness: 9-Diazo-9H-thioxanthene is unique due to its thioxanthene core, which imparts distinct electronic properties and reactivity compared to other diazo compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
23619-77-4 |
---|---|
Molekularformel |
C13H8N2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
9-diazothioxanthene |
InChI |
InChI=1S/C13H8N2S/c14-15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H |
InChI-Schlüssel |
LSHYFRWUYRTWEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=[N+]=[N-])C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.